molecular formula C13H24O2 B2441909 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid CAS No. 1344055-91-9

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid

Cat. No.: B2441909
CAS No.: 1344055-91-9
M. Wt: 212.333
InChI Key: OLCXHXLHLOFNPN-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a cyclohexane derivative with a carboxylic acid functional group and a 3,3-dimethylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of acyl derivatives or esters.

Scientific Research Applications

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The 3,3-dimethylbutyl group may influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the 3,3-dimethylbutyl substituent, resulting in different physical and chemical properties.

    1-(3,3-Dimethylbutyl)cyclohexane: Lacks the carboxylic acid group, affecting its reactivity and applications.

    Cyclohexane-1,1-dicarboxylic acid:

Uniqueness

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the bulky 3,3-dimethylbutyl group and the reactive carboxylic acid group. This combination imparts distinct physical properties, such as solubility and melting point, and influences its reactivity in chemical reactions.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2,3)9-10-13(11(14)15)7-5-4-6-8-13/h4-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCXHXLHLOFNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344055-91-9
Record name 1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid
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